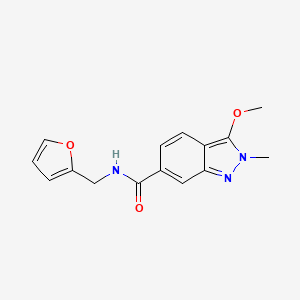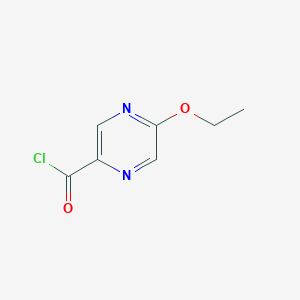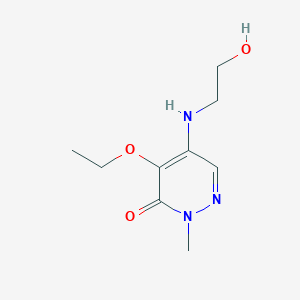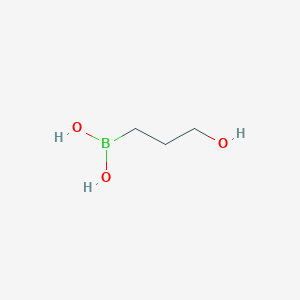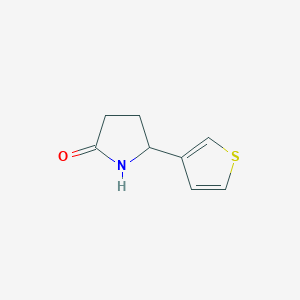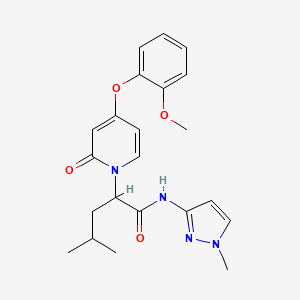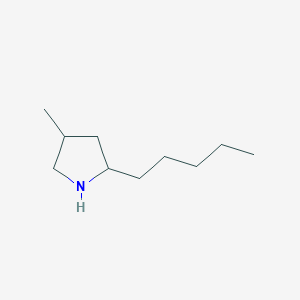
4-Methyl-2-pentylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-pentylpyrrolidine is an organic compound with the molecular formula C10H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-pentylpyrrole. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include a temperature of 100-150°C and a pressure of 10-20 MPa. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Methyl-2-pentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), typically in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated pyrrolidines.
科学的研究の応用
4-Methyl-2-pentylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 4-Methyl-2-pentylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure but lacking the methyl and pentyl substituents.
2-Methylpyrrolidine: Similar structure with a methyl group at the 2-position but without the pentyl group.
2-Pentylpyrrolidine: Similar structure with a pentyl group at the 2-position but without the methyl group.
Uniqueness
4-Methyl-2-pentylpyrrolidine is unique due to the presence of both methyl and pentyl substituents on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific applications in synthesis and research.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
4-methyl-2-pentylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-6-10-7-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
WQVVOXYXGYSWQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(CN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



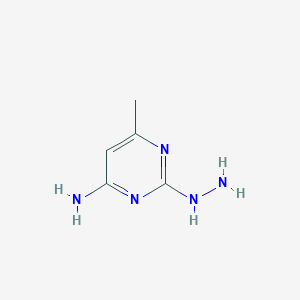
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
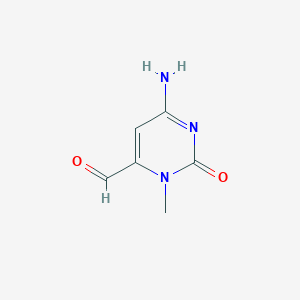
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
